molecular formula C17H20N2O2 B7744564 2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide

Cat. No.: B7744564
M. Wt: 284.35 g/mol
InChI Key: LQNXLQGZVNTOHQ-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C17H20N2O2. It is a derivative of acetamide and features both ethoxy and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide typically involves the reaction of 4-ethoxyaniline with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]-N-(4-methylphenyl)acetamide
  • 2-[(4-chlorophenyl)amino]-N-(4-methylphenyl)acetamide
  • 2-[(4-bromophenyl)amino]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(4-ethoxyphenyl)amino]-N-(4-methylphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-ethoxyanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-16-10-8-14(9-11-16)18-12-17(20)19-15-6-4-13(2)5-7-15/h4-11,18H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNXLQGZVNTOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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